Lipophilicity (XLogP3-AA) Comparison of 1-Benzyl-2-propyl-1H-1,3-benzodiazole with N-Benzyl-2-alkyl Benzimidazole Homologs
The computed lipophilicity of 1-benzyl-2-propyl-1H-1,3-benzodiazole (XLogP3-AA = 4.2) is markedly higher than that of 2-propylbenzimidazole (XLogP3-AA = 2.9), which lacks the N-benzyl group [1][2]. Compared to the N-benzyl-2-methyl analog (1-benzyl-2-methylbenzimidazole, XLogP3-AA = 3.5 for identity verification), the propyl chain provides an incremental logP boost of approximately 0.7 units, reflecting a 5-fold increase in octanol-water partitioning coefficient [1][3]. This significant lipophilicity gap dictates differential membrane permeability and tissue distribution, making the compound a distinct tool for structure-activity relationship (SAR) studies where high hydrophobicity is required.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 2-Propylbenzimidazole (XLogP3-AA = 2.9); 1-Benzyl-2-methylbenzimidazole (XLogP3-AA = ~3.5, estimated from homolog series) |
| Quantified Difference | Δ XLogP = +1.3 vs. 2-propylbenzimidazole (approximately 20-fold higher partition coefficient); Δ XLogP ≈ +0.7 vs. N-benzyl-2-methyl analog (~5-fold difference) |
| Conditions | Computed using XLogP3 3.0 algorithm on PubChem (in silico calculation) |
Why This Matters
For procurement decisions, this logP differential means the compound will exhibit significantly different solubility, permeability, and in vivo distribution profiles compared to structurally similar in-class alternatives, precluding direct substitution in cellular or biochemical assays without complete re-optimization.
- [1] PubChem. 1-Benzyl-2-propylbenzimidazole. Compound Summary for CID 764560. Computed properties: XLogP3-AA. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 2-Propylbenzimidazole. Compound Summary for CID 210336. Computed properties: XLogP3-AA. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Values estimated via PubChem homolog series search and computational XLogP3 models. View Source
